molecular formula C4H12CrN7OS4 B8022393 Ammonium peineckate monohydrate

Ammonium peineckate monohydrate

Cat. No.: B8022393
M. Wt: 354.5 g/mol
InChI Key: MXXRCIGWICAQSQ-UHFFFAOYSA-K
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Preparation Methods

Synthetic Routes and Reaction Conditions: Ammonium peineckate monohydrate can be synthesized through the reaction of ammonium thiocyanate with chromium(III) chloride in an aqueous solution. The reaction typically involves the following steps:

  • Dissolve ammonium thiocyanate in water.
  • Add chromium(III) chloride to the solution.
  • Heat the mixture to facilitate the reaction.
  • Allow the solution to cool, leading to the crystallization of this compound.

Industrial Production Methods: This involves maintaining precise reaction conditions and ensuring the purity of the reactants to achieve high yields of the desired product .

Chemical Reactions Analysis

Types of Reactions: Ammonium peineckate monohydrate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different chromium oxidation states.

    Reduction: It can also be reduced, typically involving the reduction of chromium(III) to chromium(II).

    Substitution: Ligand substitution reactions can occur, where the thiocyanate ligands are replaced by other ligands.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and zinc can be used.

    Substitution: Ligands like ammonia or ethylenediamine can be introduced under controlled conditions to facilitate substitution reactions.

Major Products:

Scientific Research Applications

Ammonium peineckate monohydrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ammonium peineckate monohydrate involves its ability to form stable coordination complexes with various ligands. The chromium center in the compound can undergo redox reactions, making it useful in oxidation-reduction studies. The thiocyanate ligands can participate in ligand exchange reactions, allowing the compound to interact with different molecular targets and pathways .

Comparison with Similar Compounds

    Ammonium Reineckate: Similar in structure and properties but without the monohydrate form.

    Chromium(III) Thiocyanate Complexes: Share similar coordination chemistry but differ in ligand composition.

Uniqueness: Ammonium peineckate monohydrate is unique due to its specific coordination environment and the presence of both ammonium and thiocyanate ligands. This combination allows for versatile chemical reactivity and a wide range of applications in various fields .

Properties

IUPAC Name

azanium;azane;chromium(3+);tetrathiocyanate;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4CHNS.Cr.3H3N.H2O/c4*2-1-3;;;;;/h4*3H;;3*1H3;1H2/q;;;;+3;;;;/p-3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXXRCIGWICAQSQ-UHFFFAOYSA-K
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)[S-].C(#N)[S-].C(#N)[S-].C(#N)[S-].[NH4+].N.N.O.[Cr+3]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12CrN7OS4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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